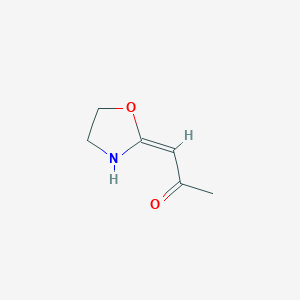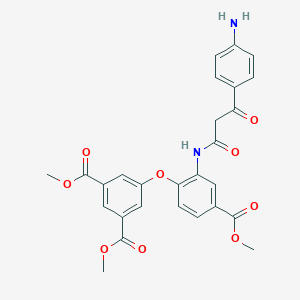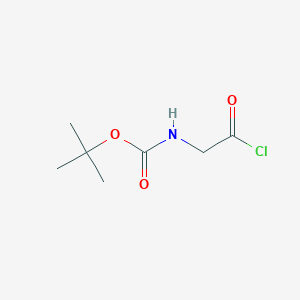
tert-Butyl (2-chloro-2-oxoethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl (2-chloro-2-oxoethyl)carbamate, also known as BOEC, is a carbamate derivative that has been used in various scientific research applications. This compound is synthesized through a multistep reaction process and has been shown to have potential in the field of drug discovery.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl (2-chloro-2-oxoethyl)carbamate has been used in various scientific research applications, including drug discovery, chemical biology, and organic synthesis. In drug discovery, tert-Butyl (2-chloro-2-oxoethyl)carbamate has been used as a building block for the synthesis of various bioactive compounds. For example, tert-Butyl (2-chloro-2-oxoethyl)carbamate has been used in the synthesis of a potent anti-tumor agent called A-1331852. tert-Butyl (2-chloro-2-oxoethyl)carbamate has also been used in the synthesis of a novel class of histone deacetylase (HDAC) inhibitors, which have potential in the treatment of cancer and other diseases.
In chemical biology, tert-Butyl (2-chloro-2-oxoethyl)carbamate has been used as a tool for the study of protein function and structure. tert-Butyl (2-chloro-2-oxoethyl)carbamate can be used to selectively label lysine residues in proteins, which allows for the identification of protein-protein interactions and the study of protein function.
In organic synthesis, tert-Butyl (2-chloro-2-oxoethyl)carbamate has been used as a versatile building block for the synthesis of various complex molecules. tert-Butyl (2-chloro-2-oxoethyl)carbamate can be used as a carbonylating agent to introduce a carbamate group into organic molecules, which can be further functionalized to obtain various bioactive compounds.
Wirkmechanismus
The mechanism of action of tert-Butyl (2-chloro-2-oxoethyl)carbamate is not well understood. However, it is believed that tert-Butyl (2-chloro-2-oxoethyl)carbamate may act as a reactive intermediate in various chemical reactions. tert-Butyl (2-chloro-2-oxoethyl)carbamate can react with various nucleophiles, such as amines and thiols, to form stable carbamate and thio-carbamate derivatives. tert-Butyl (2-chloro-2-oxoethyl)carbamate can also react with various electrophiles, such as aldehydes and ketones, to form stable adducts.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of tert-Butyl (2-chloro-2-oxoethyl)carbamate are not well studied. However, it has been shown that tert-Butyl (2-chloro-2-oxoethyl)carbamate can inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors have potential in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl (2-chloro-2-oxoethyl)carbamate has several advantages for lab experiments. tert-Butyl (2-chloro-2-oxoethyl)carbamate is a stable and easily synthesized compound that can be used as a building block for the synthesis of various bioactive compounds. tert-Butyl (2-chloro-2-oxoethyl)carbamate can also be used as a tool for the study of protein function and structure.
However, tert-Butyl (2-chloro-2-oxoethyl)carbamate has some limitations for lab experiments. tert-Butyl (2-chloro-2-oxoethyl)carbamate is a toxic compound that requires careful handling and disposal. tert-Butyl (2-chloro-2-oxoethyl)carbamate can also react with various nucleophiles and electrophiles, which can complicate the synthesis of complex molecules.
Zukünftige Richtungen
There are several future directions for research on tert-Butyl (2-chloro-2-oxoethyl)carbamate. One direction is the development of new synthetic methods for tert-Butyl (2-chloro-2-oxoethyl)carbamate and its derivatives. New synthetic methods can improve the yield and purity of tert-Butyl (2-chloro-2-oxoethyl)carbamate and its derivatives and can facilitate the synthesis of complex molecules.
Another direction is the study of the mechanism of action of tert-Butyl (2-chloro-2-oxoethyl)carbamate. The mechanism of action of tert-Butyl (2-chloro-2-oxoethyl)carbamate is not well understood, and further studies can provide insights into the reactivity and selectivity of tert-Butyl (2-chloro-2-oxoethyl)carbamate in various chemical reactions.
Finally, the development of new bioactive compounds based on tert-Butyl (2-chloro-2-oxoethyl)carbamate is another future direction for research. tert-Butyl (2-chloro-2-oxoethyl)carbamate can be used as a building block for the synthesis of various bioactive compounds, and the development of new compounds can lead to the discovery of new drugs and therapies for various diseases.
Synthesemethoden
The synthesis of tert-Butyl (2-chloro-2-oxoethyl)carbamate involves a multistep reaction process. The first step is the reaction of tert-butyl carbamate with phosgene to form tert-butyl chloroformate. This is followed by the reaction of tert-butyl chloroformate with ethyl oxalyl chloride to form tert-butyl (2-chloro-2-oxoethyl) oxalate. Finally, tert-Butyl (2-chloro-2-oxoethyl)carbamate is obtained by reacting tert-butyl (2-chloro-2-oxoethyl) oxalate with ammonia. The overall reaction scheme is shown below:
Eigenschaften
CAS-Nummer |
122451-14-3 |
|---|---|
Produktname |
tert-Butyl (2-chloro-2-oxoethyl)carbamate |
Molekularformel |
C7H12ClNO3 |
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
tert-butyl N-(2-chloro-2-oxoethyl)carbamate |
InChI |
InChI=1S/C7H12ClNO3/c1-7(2,3)12-6(11)9-4-5(8)10/h4H2,1-3H3,(H,9,11) |
InChI-Schlüssel |
QVVZPIOQOKJWRD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



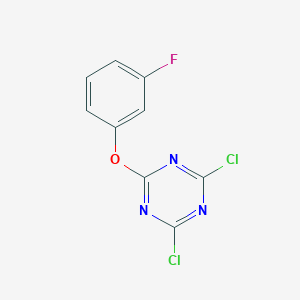
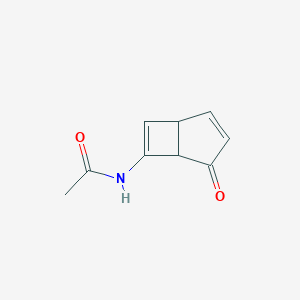
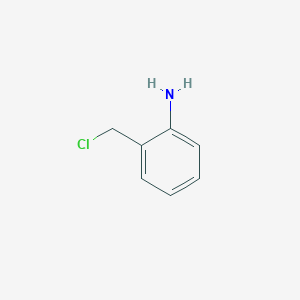
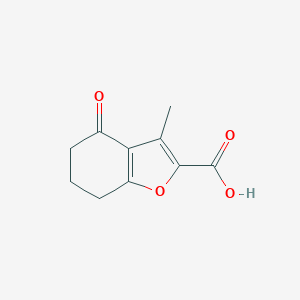
![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)
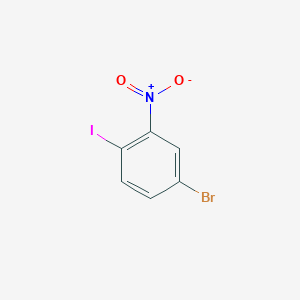



![Zinc, [ethanedioato(2-)-kappaO1,kappaO2]-](/img/structure/B38008.png)
